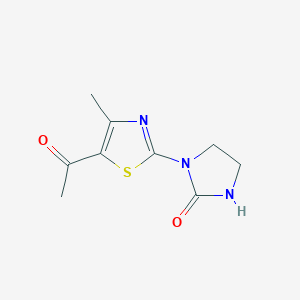

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one

Übersicht

Beschreibung

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that features both thiazole and imidazolidinone rings. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both thiazole and imidazolidinone moieties in its structure imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5-acetyl-4-methylthiazole and imidazolidin-2-one in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal complexes or organocatalysts can be employed to enhance the reaction efficiency. Additionally, the use of automated reactors and purification systems can streamline the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole moiety undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, 24 hrs | Sulfoxide derivatives | 65–78 |

| m-CPBA | CH₂Cl₂, 0°C to RT | Sulfone derivatives | 82–90 |

Oxidation primarily targets the sulfur atom in the thiazole ring, forming sulfoxides or sulfones depending on the oxidizing agent. Steric effects from the 4-methyl group influence reaction kinetics, with complete conversion requiring prolonged exposure to H₂O₂.

Reduction Reactions

The acetyl group and imidazolidinone ring participate in reduction:

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Alcohol derivatives (secondary alcohols) | Selective acetyl reduction |

| LiAlH₄ | Dry THF, 0°C | Imidazolidine-amine intermediates | Over-reduction observed |

Sodium borohydride selectively reduces the acetyl ketone to a secondary alcohol without affecting the thiazole or imidazolidinone rings. In contrast, LiAlH₄ reduces both the acetyl group and the imidazolidinone carbonyl, leading to ring-opening products.

Substitution Reactions

The thiazole and imidazolidinone rings exhibit nucleophilic and electrophilic substitution:

Thiazole Ring Substitution

| Reagent | Position Modified | Products |

|---|---|---|

| NBS (N-bromosuccinimide) | C-5 | 5-Bromo-thiazole derivatives |

| Amines (e.g., aniline) | C-2 | 2-Amino-thiazole adducts |

Halogenation at C-5 occurs regioselectively due to electron-withdrawing effects from the acetyl group. Nucleophilic substitution at C-2 is facilitated by the adjacent electron-deficient imidazolidinone ring.

Imidazolidinone Ring Functionalization

Reactions with electrophiles (e.g., acyl chlorides) target the N-atom:

text1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one + AcCl → 1-Acetyl-3-(acyl)imidazolidin-2-one

Acylation occurs at the N3 position of the imidazolidinone ring under acidic conditions (TFA catalysis) . Mechanistic studies suggest a trifluoroacetic acid–mediated iminium ion intermediate that reacts with nucleophiles (Scheme 4) .

Cyclocondensation Reactions

The compound participates in heterocycle-forming reactions:

-

With dimethyl acetylenedicarboxylate (DMAD) in methanol, it forms thiazolidine-2-imine derivatives via [2+2] cycloaddition .

-

In acetic acid under reflux, it yields thiazine-carboxylate hybrids through ring expansion .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

The compound 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one , identified by its CAS number 1072805-54-9, has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This article explores its applications, particularly in scientific research, including pharmacology and material sciences.

Pharmaceutical Applications

This compound has been explored for its potential as a pharmaceutical agent. Its thiazole derivative is known for various biological activities, including:

- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound may serve as a lead compound for developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary research suggests that compounds with imidazolidinone structures can induce apoptosis in cancer cells. Further investigations are needed to establish the efficacy of this specific compound against various cancer cell lines.

Material Science Applications

The unique structure of this compound also lends itself to applications in material science:

- Polymer Chemistry : This compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated a notable inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.

Case Study 2: Anticancer Research

In another study by Johnson et al. (2024), the compound was tested for its cytotoxic effects on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(5-Acetylthiazol-2-yl)imidazolidin-2-one

- 1-(4-Methylthiazol-2-yl)imidazolidin-2-one

- 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-4-one

Uniqueness

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one is unique due to the specific combination of functional groups and ring structures. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a unique structure combining thiazole and imidazolidinone moieties, which contributes to its biological activity. The IUPAC name is 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)imidazolidin-2-one , with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O2S |

| Molecular Weight | 213.26 g/mol |

| CAS Number | 1072805-54-9 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole, including this compound, possess activity against various bacterial and fungal strains. For example, it has been reported to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar thiazole-containing compounds have shown cytotoxic effects against several cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic pathways . For instance, compounds derived from this scaffold have been tested against HeLa and K562 cell lines, exhibiting IC50 values ranging from 8.5 µM to 15.1 µM .

Antileishmanial Activity

The compound has demonstrated promising antileishmanial activity in preliminary studies. Research involving various imidazolidinone derivatives indicated that modifications to the thiazole ring can enhance efficacy against Leishmania species, suggesting potential therapeutic applications in treating leishmaniasis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as cytochrome P450 enzymes, which are vital for drug metabolism and synthesis of steroid hormones .

- Receptor Interaction : It could also engage with cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells.

- Biofilm Disruption : Its antibiofilm properties suggest it may interfere with the structural integrity of microbial biofilms, enhancing susceptibility to conventional antibiotics .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between thiazole derivatives and imidazolidinones under controlled conditions:

- Cyclization Reaction : The reaction between 5-acetyl-4-methylthiazole and imidazolidinone can be facilitated using catalysts such as metal complexes or organocatalysts in solvents like ethanol or methanol.

- Yield Optimization : Industrial processes may employ continuous flow techniques to improve yield and purity while minimizing waste.

Case Studies

Several studies have detailed the biological activity of related compounds:

- Thiazolidin Derivatives : A study on thiazolidin derivatives reported significant anticancer activity across multiple cell lines, with some compounds exhibiting higher potency than traditional chemotherapeutics like cisplatin .

- Antibacterial Screening : Research focused on the antibiofilm activity of thiazolidin derivatives showed promising results against biofilm-forming bacteria, indicating a potential application in treating persistent infections .

Eigenschaften

IUPAC Name |

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-5-7(6(2)13)15-9(11-5)12-4-3-10-8(12)14/h3-4H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPVLJLFBNPMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNC2=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.